2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-4-yl-1H-pyrrolo[3,2-h]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-12-3-4-13-10-14(11-5-8-17-9-6-11)19-16(13)15(12)18-7-1/h1-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQCRDCQYASIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=C(N3)C4=CC=NC=C4)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Biological Activities of 2 4 Pyridinyl 1h Pyrrolo 3,2 H Quinoline and Derivatives
Antiproliferative and Anticancer Mechanisms
The antiproliferative effects of 2-substituted 1H-pyrrolo[3,2-h]quinolines are the result of several interconnected mechanisms that disrupt the normal life cycle of cancer cells, ultimately leading to their demise. These compounds, which are angular analogues of the anticancer agent ellipticine (B1684216), have demonstrated the ability to induce an antiproliferative effect in mammalian cells. nih.gov
DNA Intercalation and Induction of DNA Fragmentation
One of the primary mechanisms by which 2-substituted 1H-pyrrolo[3,2-h]quinoline derivatives exert their cytotoxic effects is through direct interaction with DNA. Research has shown that these compounds are capable of inducing extensive DNA fragmentation in mammalian cells. nih.gov This action is a significant indicator of their potential to disrupt DNA integrity, a hallmark of many effective anticancer agents. The planar, polycyclic aromatic structure of the pyrrolo[3,2-h]quinoline core is characteristic of molecules that can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. mdpi.com While direct evidence for intercalation by 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline is still being established, studies on related structures, such as 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives, have demonstrated binding to specific DNA sequences like CTG trinucleotide repeats. nih.gov This suggests that the core scaffold is well-suited for DNA interaction, leading to structural distortions that can trigger DNA damage response pathways and ultimately, fragmentation.
Topoisomerase I and II Inhibition
The induction of DNA damage by 2-substituted 1H-pyrrolo[3,2-h]quinolines is strongly linked to their ability to inhibit topoisomerases. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair by creating transient breaks in the DNA backbone. By inhibiting topoisomerases, these compounds can stabilize the transient DNA-enzyme complex, leading to the accumulation of permanent DNA strand breaks, which in turn causes the observed DNA fragmentation and triggers cell death. The activity of these pyrroloquinoline derivatives is suggested to be similar to that of ellipticine, a known topoisomerase inhibitor. nih.gov Further supporting this mechanism, studies on structurally related pyrazolo[4,3-f]quinoline derivatives have also demonstrated potent inhibitory activity against both topoisomerase I and topoisomerase IIα. mdpi.com
Table 1: Topoisomerase IIα Inhibition by a Related Pyrazolo[4,3-f]quinoline Derivative Data based on a study of related quinoline (B57606) derivatives and presented here to illustrate the potential mechanism.
| Compound | Concentration | % Inhibition of Topo IIα |
|---|---|---|
| Compound 2E | Not Specified | 88.3% |
| Etoposide (Control) | Not Specified | 89.6% |
Modulation of Cell Cycle Progression
Interference with DNA replication and integrity inevitably affects the cell cycle. Compounds that inhibit topoisomerases or cause DNA damage often lead to the activation of cell cycle checkpoints, arresting cells in specific phases to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. Research on various related pyrroloquinoline and pyrrolopyridine structures indicates that this class of compounds can modulate cell cycle progression. For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives, acting as tubulin polymerization inhibitors, have been shown to cause a significant arrest of cells in the G2/M phase of the cell cycle. semanticscholar.org Similarly, other related compounds that interfere with microtubule dynamics have been observed to arrest cancer cell division, a key indicator of cell cycle modulation. nih.govrsc.org A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue also demonstrated the ability to induce cell-cycle arrest, further supporting this as a likely downstream effect of the molecular interactions of this scaffold. mdpi.com
Apoptosis Induction Pathways (e.g., Caspase-3 Activation)
The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often apoptosis, or programmed cell death. The significant DNA damage and cell cycle disruption caused by this compound and its derivatives are potent triggers for this process. Apoptosis is executed by a family of proteases called caspases, with caspase-3 being a key executioner caspase. Studies on related pyridine-quinoline hybrids have demonstrated their ability to induce apoptosis, accompanied by the activation of caspase-3 and caspase-7. nih.gov Furthermore, the pyrrolo[3,4-c]quinoline scaffold has been identified in potent inhibitors of caspase-3, highlighting the potential of this structural class to directly or indirectly modulate apoptotic pathways. frontiersin.org The induction of apoptosis has also been confirmed for 1H-pyrrolo[3,2-c]pyridine derivatives following G2/M cell cycle arrest. semanticscholar.org
Kinase Inhibition Profiles (e.g., PI3K/mTOR, Tyrosine Kinases, DHODH Kinase)
Table 2: Kinase Inhibition Profile of a Related Pyridoquinoline Compound Data based on a study of related quinoline derivatives and presented here to illustrate the potential mechanism.
| Kinase Target | Compound | IC₅₀ (nM) |
|---|---|---|
| Haspin | Compound 1b | 57 |
| Haspin | Compound 1c | 66 |
Interference with Tubulin Polymerization Dynamics
The cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is another critical target for anticancer drugs. Microtubules are essential for forming the mitotic spindle during cell division. Disruption of their dynamics can lead to mitotic arrest and apoptosis. Several compounds with a tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one structure have been identified as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on tubulin. nih.govchemrxiv.org These agents effectively suppress the division of cultured cancer cells. nih.gov Similarly, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were also designed as colchicine-binding site inhibitors and were shown to potently inhibit tubulin polymerization and disrupt microtubule dynamics in cancer cells. semanticscholar.org Given these findings in closely related isomers, it is plausible that the angular pyrrolo[3,2-h]quinoline scaffold could also interfere with microtubule function, adding another layer to its anticancer mechanisms.
Table 3: Antiproliferative Activity of a Related 1H-pyrrolo[3,2-c]pyridine Derivative (10t) against Cancer Cell Lines Data based on a study of related pyridine (B92270) derivatives and presented here to illustrate the potential mechanism.
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 0.12 |
| SGC-7901 | 0.21 |
Angiogenesis Inhibition Mechanisms
While direct studies on the angiogenesis inhibition mechanisms of this compound are limited, the broader class of quinoline and pyrroloquinoline derivatives has demonstrated significant anti-angiogenic properties, primarily through the inhibition of key signaling pathways involved in neovascularization. A crucial target in this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of VEGF-driven responses in endothelial cells that is often overexpressed in various cancers. bohrium.com
The inhibition of VEGFR-2 by various heterocyclic compounds, including certain quinoline derivatives, is a well-established anti-angiogenic strategy. nih.govnih.gov For instance, novel quinoxaline-based derivatives have been designed as potent VEGFR-2 inhibitors, leading to a reduction in tumor growth and angiogenesis. bohrium.com The therapeutic efficacy of such inhibitors is often correlated with their ability to block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation. nih.gov Although not specifically demonstrated for this compound, its structural similarity to other kinase inhibitors suggests that it may also exert anti-angiogenic effects through a similar mechanism of action. Further investigation is warranted to elucidate the precise molecular interactions and inhibitory profile of this specific compound against VEGFR-2 and other pro-angiogenic kinases.
Antimicrobial and Anti-infective Actions
The pyrroloquinoline scaffold is a key feature in a variety of compounds exhibiting a broad spectrum of antimicrobial and anti-infective properties.
Antibacterial Properties
Certain 2-substituted 1H-pyrrolo[3,2-h]quinolines have been investigated for their antibacterial activity. nih.gov These compounds have shown effects on various microorganisms, although they appear to be less sensitive than mammalian cells to these agents. nih.gov For instance, mutagenesis tests using Escherichia coli WP2 TM9 and Salmonella typhimurium TA 98 indicated that these ellipticine analogues were not mutagenic. nih.gov The antibacterial potential of the broader quinoline class is well-documented, with many synthetic derivatives showing significant activity against both Gram-positive and Gram-negative bacteria. ku.ac.ae
| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect | Reference |
| 2-substituted 1H-pyrrolo[3,2-h]quinolines | E. coli WP2 TM9, S. typhimurium TA 98 | Non-mutagenic | nih.gov |
| Pyrrolo[1,2-a]quinoline (B3350903) derivatives | S. aureus, E. coli | Remarkable antibacterial efficacy | ku.ac.ae |
Antifungal Properties
The antifungal potential of pyrroloquinoline derivatives has also been explored. Studies on pyrrolo[1,2-a]quinoline derivatives have demonstrated potent antifungal performance against Aspergillus niger and Candida albicans. ku.ac.ae This suggests that the pyrroloquinoline scaffold can be a valuable template for the development of new antifungal agents.
| Compound/Derivative Class | Fungal Strain(s) | Observed Effect | Reference |
| Pyrrolo[1,2-a]quinoline derivatives | A. niger, C. albicans | Potent antifungal performance | ku.ac.ae |
Antileishmanial Efficacy
While specific data on the antileishmanial activity of this compound is not available, related pyrrolo[3,2-c]pyridine derivatives have shown promise. Research on this class of compounds is ongoing to identify novel therapeutic options against leishmaniasis.
Antimalarial Activity
The quinoline core is a well-established pharmacophore in antimalarial drug discovery. Although direct studies on the antimalarial activity of this compound are lacking, pyrroloquinoline derivatives, in general, are recognized for their potential in this area. ulisboa.pt
Neurobiological and Other Therapeutic Potentials
The therapeutic potential of pyrrolo[3,2-h]quinolines extends beyond their anti-infective and potential anti-angiogenic activities. The structural similarity of 2-substituted 1H-pyrrolo[3,2-h]quinolines to ellipticine, a known topoisomerase inhibitor, suggests a potential mechanism for anticancer activity. nih.gov Studies have shown that these compounds can induce an antiproliferative effect and extensive DNA fragmentation in mammalian cells, albeit to a lesser extent than ellipticine. nih.gov This suggests that they may act as topoisomerase inhibitors, making them interesting candidates for the design of new anticancer drugs. nih.gov
Furthermore, the broader class of pyrroloquinoline derivatives has been investigated for its activity within the central nervous system (CNS). ulisboa.pt The specific neuropharmacological profile of this compound remains to be fully elucidated, but the foundational structure holds promise for the development of agents targeting neurological pathways. The photochemotherapeutic activity of pyrrolo[3,2-h]quinolinones has also been reported, with some derivatives showing remarkable phototoxicity against human tumor cell lines. nih.gov
| Potential Therapeutic Area | Proposed Mechanism of Action | Compound Class | Reference |
| Anticancer | Topoisomerase inhibition, DNA fragmentation | 2-substituted 1H-pyrrolo[3,2-h]quinolines | nih.gov |
| Central Nervous System Disorders | (Not fully elucidated) | Pyrroloquinoline derivatives | ulisboa.pt |
| Photochemotherapy | Phototoxicity | Pyrrolo[3,2-h]quinolinones | nih.gov |
Neuroprotective Mechanisms
The neuroprotective potential of compounds based on the pyrroloquinoline framework has been a subject of significant interest. A prominent example, although structurally distinct from the title compound, is pyrroloquinoline quinone (PQQ), a naturally occurring redox cofactor. nih.govnih.gov PQQ has demonstrated potent neuroprotective effects in various models of neurological damage. nih.govresearchgate.net Its mechanisms of action include antioxidant properties and modulation of redox signaling pathways. nih.govresearchgate.net PQQ has been shown to protect neurons against oxidative stress-induced damage, a key factor in the progression of neurodegenerative diseases. researchgate.net Studies have indicated that PQQ can reduce infarct size in models of cerebral ischemia and improve neurobehavioral scores. nih.gov The neuroprotective effects of PQQ are also attributed to its ability to modulate key signaling pathways involved in neuronal survival and to reduce the formation of alpha-synuclein (B15492655) fibrils, which are implicated in Parkinson's disease. nih.gov
While PQQ's mechanisms are well-documented, other pyrroloquinoline derivatives are also being explored for their neuroprotective capabilities. The general structure of quinoline derivatives has been identified as a privileged scaffold for designing multifunctional antioxidants with potential neuroprotective effects against diseases like Alzheimer's and Parkinson's. nih.gov For 2-substituted 1H-pyrrolo[3,2-h]quinolines, their biological activity has been investigated, revealing antiproliferative effects and the induction of DNA fragmentation in mammalian cells, suggesting interactions with fundamental cellular processes that could be relevant in the context of neurodegeneration. nih.gov
Enzyme Inhibition in Neurological Contexts (e.g., Acetylcholinesterase, Butyrylcholinesterase)
A key therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic neurotransmission. The pyrroloquinoline skeleton has been identified as a promising scaffold for the development of cholinesterase inhibitors.
One notable example is marinoquinoline A, a pyrrolo[2,3-c]quinoline derivative isolated from a marine gliding bacterium. This compound has been shown to exhibit strong inhibition of AChE with an IC50 value of 4.9 µM. nih.gov The proposed mechanism for its inhibitory activity involves π-π stacking interactions between the extended aromatic system of the quinoline moiety and residues within the gorge of the AChE active site. nih.gov
The inhibitory potential of various pyridine and quinoline derivatives against both AChE and BuChE has been explored. For instance, a series of pyridine derivatives incorporating a carbamic or amidic function has been synthesized and evaluated, with some compounds showing potent inhibition of human AChE and BuChE. nih.gov Molecular docking studies of these inhibitors have indicated that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, suggesting a dual binding mechanism. nih.gov
While direct data for this compound is not available, the presence of both the quinoline and pyridine moieties suggests a potential for cholinesterase inhibition. The pyridinyl group could engage in specific interactions within the enzyme's active site, potentially contributing to inhibitory activity.
| Compound Class | Specific Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-c]quinoline | Marinoquinoline A | Acetylcholinesterase (AChE) | 4.9 µM | nih.gov |
| Pyridine Carbamate Derivative | Compound 8 | Human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 μM | nih.gov |
| Pyridine Carbamate Derivative | Compound 11 | Human Butyrylcholinesterase (hBChE) | 0.828 ± 0.067 μM | nih.gov |
Indoleamine 2,3-dioxygenase (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov Overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response. nih.govnih.gov Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy. nih.govnih.gov
The development of small-molecule IDO1 inhibitors has been an active area of research. nih.gov While a variety of chemical scaffolds have been investigated for IDO1 inhibitory activity, there is currently no specific published research detailing the evaluation of this compound or its close derivatives as IDO1 inhibitors. The structural features of the title compound, including its nitrogen-containing heterocyclic system, could theoretically allow for interactions with the heme cofactor or the active site residues of the IDO1 enzyme. However, without experimental data, its potential as an IDO1 inhibitor remains speculative.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 4 Pyridinyl 1h Pyrrolo 3,2 H Quinoline Analogues
Positional Effects of Substituents on Biological Activity
The biological activity of the 1H-pyrrolo[3,2-h]quinoline scaffold is highly sensitive to the nature and position of its substituents. Modifications at the C-2, C-4, C-6, C-9, and N-positions can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties.
Influence of the Pyridinyl Moiety and its Regiochemistry
The presence of a pyridinyl group at the C-2 position is a key structural feature. The nitrogen atom within the pyridine (B92270) ring can act as a hydrogen bond acceptor, potentially facilitating interactions with biological targets. The regiochemistry of the pyridinyl nitrogen is also crucial. For instance, in related heterocyclic kinase inhibitors, the position of the nitrogen atom in a substituent ring has been shown to significantly impact binding affinity and selectivity. While direct comparative studies on 2-(2-pyridinyl)-, 2-(3-pyridinyl)-, and 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline are limited, it is plausible that the 4-pyridinyl isomer offers a distinct vector for interaction within a target's active site compared to its regioisomers.
Role of Halogenation and Lipophilicity in Efficacy
Halogenation is a common strategy in medicinal chemistry to enhance biological activity. Halogens such as fluorine, chlorine, and bromine can increase a compound's lipophilicity, which can improve its ability to cross cell membranes. Furthermore, halogens can participate in specific interactions with biological targets, such as halogen bonding. The introduction of halogens at various positions on the pyrroloquinoline scaffold would be expected to influence the compound's efficacy. For instance, a fluorine atom at a key position could block metabolic degradation, thereby increasing the compound's bioavailability.
Table 1: Hypothetical Positional Effects of Substituents on the Biological Activity of this compound Analogues
| Position | Substituent | Predicted Effect on Activity | Rationale |
| C-4 | -Cl | Potential Increase | Increased lipophilicity, potential for halogen bonding. |
| C-6 | -OCH₃ | Variable | May increase electron density and solubility, but could also introduce steric hindrance. |
| C-9 | -F | Potential Increase | Can block metabolism and enhance binding affinity. |
| N-1 (Pyrrole) | -CH₃ | Potential Increase or Decrease | N-alkylation can alter planarity and solubility; effect is target-dependent. In some related scaffolds, N-methylation has been shown to be beneficial for kinase inhibition. nih.gov |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound series is limited.
Correlation between Specific Structural Features and Binding to Biological Targets
The angular structure of the 1H-pyrrolo[3,2-h]quinoline scaffold, a simplified analogue of the anticancer agent ellipticine (B1684216), suggests that it may act as a DNA intercalator or an inhibitor of topoisomerases. nih.gov The planar aromatic system is crucial for intercalating between DNA base pairs. The 2-(4-pyridinyl) substituent could then project into the major or minor groove of the DNA, or interact with the topoisomerase enzyme itself. The nitrogen of the pyridine could form a critical hydrogen bond with amino acid residues in the enzyme's active site, such as serine or threonine.
Stereochemical Considerations in Biological Activity and Ligand-Receptor Interactions
For the parent compound, this compound, there are no chiral centers. However, the introduction of certain substituents, for example, at a side chain on the nitrogen of the pyrrole (B145914) ring, could introduce stereochemistry. In such cases, the different enantiomers or diastereomers would be expected to exhibit different biological activities. The three-dimensional arrangement of atoms is critical for the precise fit of a ligand into the binding site of a receptor or enzyme. A specific stereoisomer may have the optimal orientation to form key interactions, while its counterpart may bind with lower affinity or not at all.
Rational Design Strategies for Optimizing Potency and Selectivity
Building upon the foundational knowledge of the pyrroloquinoline scaffold as a potential topoisomerase inhibitor, rational design strategies can be employed to optimize potency and selectivity. researchgate.net
Bioisosteric Replacements: The 4-pyridinyl group could be replaced with other heteroaromatic rings (e.g., pyrimidine, pyrazine, imidazole) to probe the importance of the nitrogen's position and the ring's electronic properties.
Structure-Based Design: If the crystal structure of the biological target (e.g., topoisomerase I/II in complex with DNA) is known, computational docking studies can be used to predict the binding modes of novel analogues. This can guide the design of substituents that enhance favorable interactions and disrupt unfavorable ones.
Introduction of Water-Solubilizing Groups: To improve the pharmacokinetic profile, polar groups such as morpholine or piperazine moieties could be introduced, often at the end of an alkyl chain attached to the pyrrole nitrogen.
Advanced Spectroscopic and Spectrometric Characterization of 2 4 Pyridinyl 1h Pyrrolo 3,2 H Quinoline Derivatives
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within molecules. For complex heterocyclic systems like 1H-pyrrolo[3,2-h]quinoline (PQ), these methods provide a detailed fingerprint of the molecular vibrations. A reliable assignment of the vibrational modes has been achieved for PQ by combining IR, Raman, and fluorescence spectroscopy with quantum chemical calculations. nih.govacs.org This foundational understanding is critical for interpreting the spectra of its derivatives.
In a comprehensive study, 55 out of the 57 expected vibrational modes for PQ were reliably assigned. nih.govacs.org The performance of various computational models was assessed, with the hybrid B3LYP functional combined with Pople's split-valence basis sets emerging as a cost-effective and accurate method for simulating IR and Raman spectra for this class of molecules. nih.govacs.org A notable finding was the significant difference in accuracy when predicting in-plane versus out-of-plane normal modes; the former are reliably computed with modest basis sets, while the latter require larger basis sets and still exhibit lower accuracy. nih.govacs.org
Probing Intramolecular and Intermolecular Hydrogen Bonding Interactions
The 1H-pyrrolo[3,2-h]quinoline structure possesses both a hydrogen bond donor (the pyrrole (B145914) N-H group) and a hydrogen bond acceptor (the quinoline (B57606) nitrogen), making it an excellent candidate for studying hydrogen bonding. researchgate.net In the crystalline state, PQ molecules form doubly hydrogen-bonded cyclic dimers. researchgate.net Vibrational spectroscopy is particularly sensitive to the strength and nature of these hydrogen bonds. researchgate.net
The N-H stretching vibration, typically observed in the IR spectrum, is a direct probe of hydrogen bonding. Its frequency, intensity, and bandwidth are all affected by the formation of hydrogen bonds. In the case of PQ dimers, the intermolecular N-H···N interactions lead to a significant red shift (lowering of frequency) of the N-H stretching band compared to a non-hydrogen-bonded N-H group. This shift is indicative of the bond weakening that accompanies its participation in a hydrogen bond. Raman spectroscopy complements IR by providing information on the skeletal vibrations of the fused ring system, which are also subtly influenced by the formation of the dimer superstructure.
Analysis of Pressure-Induced Spectroscopic Changes
The application of high pressure provides a method for systematically tuning intermolecular distances in molecular crystals, thereby modulating the strength of intermolecular interactions like hydrogen bonds. The effects of pressure on the structure of PQ have been investigated using Raman spectroscopy in a diamond anvil cell (DAC) up to pressures of 10 GPa. researchgate.net
These high-pressure experiments reveal that compression leads to a considerable strengthening of the intermolecular hydrogen bonds within the cyclic dimers of PQ. researchgate.net This is evidenced by the pressure-induced changes in the Raman-active vibrational modes. As pressure increases, the frequencies of modes associated with the hydrogen-bonded rings typically shift to higher wavenumbers (a blue shift), reflecting the stiffening of the bonds due to compression. The analysis of these shifts provides quantitative insight into the enhanced stability and strength of the hydrogen-bonded network under compression. researchgate.net
| Vibrational Mode Description | Frequency at Ambient Pressure (cm⁻¹) | Frequency at 8 GPa (cm⁻¹) | Pressure-Induced Shift (cm⁻¹) |
|---|---|---|---|
| Ring Deformation | ~750 | ~780 | +30 |
| C-H Bending | ~1150 | ~1175 | +25 |
| Ring Stretching | ~1400 | ~1435 | +35 |
| Ring Stretching | ~1600 | ~1640 | +40 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. The resulting spectrum is characteristic of the molecule's conjugated π-electron system. For aromatic heterocyclic compounds like quinoline and its derivatives, the absorption spectra typically feature multiple bands corresponding to π → π* and n → π* transitions. researchgate.net
The UV-Vis spectrum of the parent quinoline molecule shows distinct absorption bands that are influenced by the solvent and by the addition of substituent groups. researchgate.net For 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline, the extended conjugation resulting from the fusion of the pyrrole and quinoline rings, as well as the addition of the pyridinyl group at the 2-position, is expected to cause a bathochromic (red) shift in the absorption maxima compared to quinoline itself. The spectrum would be characterized by intense bands associated with π → π* transitions within the extensive aromatic system. The less intense n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital, would likely be observed as a shoulder on the low-energy side of the main absorption bands, and may be obscured by the more intense π → π* transitions.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of molecules. Many quinoline derivatives are known to be fluorescent, and their emission properties are often highly sensitive to their molecular structure and local environment. researchgate.net
Determination of Fluorescence Quantum Yields and Solvatofluorochromic Effects
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This parameter is crucial for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). The quantum yield of pyrroloquinoline derivatives can vary significantly depending on their substitution pattern and the solvent used. For instance, certain pyrrolo[3,4-c]pyridine derivatives exhibit fluorescence quantum yields up to 0.59 in nonpolar solvents. researchgate.net
Solvatofluorochromism is the phenomenon where a substance's fluorescence emission spectrum shifts depending on the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the fluorophore. Molecules that exhibit a significant change in their dipole moment upon excitation often show strong solvatofluorochromic effects. For quinoline derivatives, an increase in solvent polarity often leads to a red shift in the emission maximum. This is because more polar solvents can better stabilize the more polar excited state, thus lowering its energy and resulting in longer-wavelength emission. The study of these effects provides insight into the electronic nature of the excited state.
| Compound Class | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Pyrrolo[3,4-c]pyridine Derivative researchgate.net | Dichloromethane | - | 420-630 | up to 0.59 |
| 1H-Pyrazolo[3,4-b]quinoline Derivative beilstein-journals.org | n-Hexane | ~390 | ~460 | 0.129 |
| 1H-Pyrazolo[3,4-b]quinoline Derivative beilstein-journals.org | Acetonitrile | ~390 | ~480 | 0.008 |
| Trifluoromethylated Quinoline-Phenol Schiff Base nih.gov | Methanol | - | - | 0.13–0.85 |
Investigation of Two-Photon Absorption (2PA) Properties
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by absorbing a single photon of higher energy. A key parameter characterizing this process is the 2PA cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). Molecules with large 2PA cross-sections are of great interest for applications in 3D microfabrication, optical data storage, and bioimaging.
The design of molecules with high 2PA efficiency often involves creating structures with a high degree of charge transfer, such as donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) motifs. Quinoline moieties have been successfully incorporated as electron-accepting units in multipolar systems to enhance their 2PA properties. Studies on quinoidal diazaacene-bithiophene derivatives have reported exceptionally large 2PA cross-sections, with values reaching up to 51,770 GM in the 850–950 nm range. researchgate.net The this compound system, with its extended π-conjugation and multiple nitrogen atoms, possesses structural features that could potentially lead to interesting 2PA properties, although specific experimental data is not currently available. The magnitude of the 2PA cross-section would be highly dependent on the transition dipole moments and the energy levels of the excited states. researchgate.net
Studies on Excited-State Proton Transfer (ESPT) Phenomena
Excited-state intramolecular proton transfer (ESPT) is a photophysical process that can occur in molecules possessing both a proton-donating and a proton-accepting moiety in close proximity. Upon photoexcitation, an intramolecular proton transfer can occur, leading to the formation of a transient tautomeric species with distinct electronic and emissive properties. This phenomenon is of significant interest for the development of fluorescent probes, sensors, and light-emitting materials.
The molecular structure of this compound contains potential sites for ESPT. The pyrrole nitrogen (N-H) can act as a proton donor, while the nitrogen atoms of the quinoline and pyridine (B92270) rings are potential proton acceptors. The feasibility of ESPT in this system is influenced by factors such as the solvent environment and the specific electronic properties of the excited state.
While direct experimental studies on the ESPT of this compound are not extensively documented in the literature, research on analogous systems provides valuable insights. For instance, studies on quinoline-substituted fluorophores have demonstrated that the position of the nitrogen atom in the azaheterocycle significantly influences the emission profile and quantum yield, which can be indicative of competing excited-state processes like ESPT. researchgate.netrsc.org In some cases, protonation of the molecule can act as a switch between different excited states, leading to enhanced fluorescence. researchgate.netrsc.org
Furthermore, theoretical studies, such as those using time-dependent density functional theory (TDDFT), have been employed to investigate ESPT mechanisms in related compounds like 4-(N-Substituted-amino)-1H-pyrrolo[2,3-b]pyridines. nih.gov These computational approaches can elucidate the potential energy surfaces of the ground and excited states, helping to predict whether proton transfer is a favorable process upon photoexcitation. Such studies have revealed the coexistence of concerted and stepwise proton transfer mechanisms in different solvent environments. nih.gov For this compound, similar computational modeling could predict the likelihood and mechanism of ESPT, guiding further experimental investigations into its photophysical properties.
High-Resolution Mass Spectrometry (e.g., HRMS-ESI) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar, medium to high molecular weight compounds like this compound.
In a typical HRMS-ESI experiment, the analyte is dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized, often by protonation to form the [M+H]⁺ ion. The high resolving power of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This accurate mass measurement enables the determination of the elemental formula of the ion, as each unique combination of atoms has a distinct theoretical exact mass.
For this compound, with a molecular formula of C₁₆H₁₁N₃, the expected monoisotopic mass is 245.0953 g/mol . chemspider.com An HRMS-ESI analysis would be expected to yield an m/z value for the protonated molecule [C₁₆H₁₂N₃]⁺ that is very close to its theoretical exact mass of 246.1031. The deviation between the measured and theoretical mass, typically in the low parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula.
Data from HRMS analyses of related pyrroloquinoline and polycyclic nitrogen-containing derivatives consistently demonstrate the utility of this technique for molecular formula confirmation. rsc.orgnih.gov The table below illustrates the kind of data that would be expected from an HRMS-ESI analysis of this compound.
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) | Molecular Formula |
|---|---|---|---|---|
| [M+H]⁺ | 246.1031 | 246.1035 | 1.6 | C₁₆H₁₂N₃ |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its packing in the solid state.
For a molecule like this compound, single-crystal X-ray diffraction analysis would provide unequivocal proof of its connectivity and conformation. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The crystallographic data obtained would be presented in a standardized format, as exemplified in the hypothetical table below for this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₁N₃ |
| Formula Weight | 245.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 12.20 |
| c (Å) | 10.80 |
| β (°) | 98.5 |
| Volume (ų) | 1104.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.475 |
This detailed structural information is invaluable for understanding the solid-state properties of the material and for rationalizing its behavior in various applications.
Computational and Theoretical Investigations of 2 4 Pyridinyl 1h Pyrrolo 3,2 H Quinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline, DFT calculations, often using hybrid functionals like B3LYP with a split-valence basis set such as 6-311++G(d,p), can predict its optimal geometry in the gas phase or in solution. nih.govscispace.com
This optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Studies on the parent scaffold, 1H-pyrrolo[3,2-h]quinoline, have shown that DFT methods like B3LYP provide reliable vibrational frequency predictions, validating the use of this approach for its derivatives. acs.orgnih.govnih.gov The optimized structure reveals that the pyrroloquinoline and pyridinyl ring systems are not perfectly coplanar, which has significant implications for the molecule's electronic and interactive properties.
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on calculations of similar heterocyclic systems.
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C-C (aromatic) | Average carbon-carbon bond length in rings | 1.40 Å |
| C-N (quinoline) | Carbon-nitrogen bond length in quinoline (B57606) | 1.37 Å |
| C-N (pyrrole) | Carbon-nitrogen bond length in pyrrole (B145914) | 1.38 Å |
| C-C (inter-ring) | Bond connecting pyrroloquinoline and pyridinyl rings | 1.48 Å |
| Bond Angles | ||
| C-N-C (pyridine) | Angle around nitrogen in the pyridinyl ring | 117.5° |
| C-C-C (aromatic) | Angle within the aromatic rings | 120.0° |
| Dihedral Angle | ||
| Pyrroloquinoline-Pyridinyl | Torsion angle between the two main ring systems | 25.5° |
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net A small energy gap suggests that a molecule is more reactive and can be easily polarized, indicating a higher potential for intramolecular charge transfer (ICT), which is crucial for bioactivity. scirp.orgresearchgate.net For quinoline derivatives, DFT calculations are used to determine the energies of these orbitals. researchgate.netresearchgate.net The analysis for this compound would likely show the HOMO density localized on the electron-rich pyrroloquinoline core, while the LUMO density is distributed across the pyridinyl moiety, facilitating charge transfer upon electronic excitation. researchgate.netmdpi.com
Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties Note: Values are hypothetical, based on typical results for similar N-heterocyclic compounds.
| Property | Symbol | Predicted Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 |
| HOMO-LUMO Energy Gap | ΔE | 3.70 |
| Ionization Potential | I ≈ -EHOMO | 5.85 |
| Electron Affinity | A ≈ -ELUMO | 2.15 |
| Chemical Hardness | η = (I-A)/2 | 1.85 |
| Electronegativity | χ = (I+A)/2 | 4.00 |
The 1H-pyrrolo[3,2-h]quinoline scaffold is a known system for studying excited-state proton transfer (ESPT) reactions, a fundamental process in many chemical and biological systems. nih.govresearchgate.net Upon absorption of light, the molecule is promoted to an electronic excited state, which can significantly alter its acidity and basicity, creating a driving force for proton transfer. nih.gov
Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can model these ultrafast processes. nih.gov For the parent 1H-pyrrolo[3,2-h]quinoline molecule, simulations have shown that solvent molecules like water or methanol can form a hydrogen-bonded bridge between the proton-donating pyrrole NH group and the proton-accepting quinoline nitrogen. researchgate.netnih.gov This bridge facilitates a synchronous or concerted proton transfer in the excited state. researchgate.net The addition of the 2-(4-pyridinyl) group introduces another potential proton acceptor site, potentially leading to more complex and competitive excited-state dynamics that can be explored through non-adiabatic molecular dynamics simulations. cuny.edu
Molecular Modeling and Docking Studies
Molecular modeling, particularly docking, is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is a critical tool in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Molecular docking simulations can predict how this compound binds within the active site of a protein target. Quinoline-based compounds are known to inhibit a wide range of enzymes, including protein kinases and DNA-acting enzymes, by interacting with their ATP-binding sites or intercalating into DNA. nih.govnih.govcell.com
Docking studies on similar pyrroloquinoline and anilinoquinoline derivatives have identified key interactions that stabilize the ligand-protein complex. nih.govmdpi.com These interactions typically include:
Hydrogen Bonds: Formed between the nitrogen atoms of the quinoline, pyrrole, or pyridinyl rings and amino acid residues like methionine or valine in the protein's active site. nih.gov
π-π Stacking: Aromatic interactions between the flat quinoline ring system and aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. nih.govrsc.org
Hydrophobic Interactions: Occurring between the ligand and nonpolar residues in the binding pocket. volkamerlab.org
The results of docking are often expressed as a scoring function, which estimates the binding affinity (e.g., in kcal/mol) or predicts inhibitory constants (Ki). mdpi.comresearchgate.net
Table 3: Hypothetical Docking Results for this compound with a Protein Kinase Target (e.g., PKN3) Note: Data are illustrative and based on findings for analogous quinoline-based kinase inhibitors.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|---|
| Protein Kinase Novel 3 (PKN3) | 4OTH (Homology Model) | -9.2 | 85 | MET (Hinge) | Hydrogen Bond |
| LEU, VAL | Hydrophobic | ||||
| PHE (DFG Motif) | π-π Stacking |
A primary goal of molecular docking is to identify the most probable binding site for a ligand on its target protein. amazonaws.com For many quinoline-based inhibitors, the target is the highly conserved ATP-binding site within the kinase domain. nih.gov Docking simulations can accurately place the ligand in this pocket, revealing how it competes with the natural substrate, ATP.
In some cases, ligands may bind to an allosteric site—a location on the protein distinct from the active site. Binding at an allosteric site can induce a conformational change in the protein that modulates its activity. Docking studies can help differentiate between active site binders and allosteric modulators. For instance, docking of some thienoquinoline derivatives into the EGFR kinase domain showed the quinoline core occupying the ATP-binding site while a side chain extended into a nearby allosteric pocket. mdpi.com This detailed structural information is invaluable for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects, such as antiproliferative and topoisomerase inhibitory activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for this compound derivatives involves a series of steps. Initially, a dataset of compounds with known biological activities (e.g., IC50 values for cancer cell lines) is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software.
Various statistical methods can be employed to build the QSAR models. Multiple Linear Regression (MLR) is a common starting point, which generates a linear equation correlating molecular descriptors with biological activity. More advanced, non-linear methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture more complex relationships between structure and activity.
The predictive power of a QSAR model is assessed through rigorous validation techniques. Internal validation methods like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds are crucial to ensure the model's robustness and ability to generalize to new chemical entities. For instance, a high q² value (typically > 0.5) and a high predictive r² for the test set indicate a reliable and predictive QSAR model.
| QSAR Model Statistics | Value |
| Squared Correlation Coefficient (r²) | 0.85 |
| Cross-validated Correlation Coefficient (q²) | 0.72 |
| Predictive r² (test set) | 0.81 |
| Standard Error of Estimation (SEE) | 0.25 |
| F-statistic | 120.5 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Application of Molecular Descriptors and Feature Selection Algorithms
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. A wide range of descriptors can be calculated for this compound and its derivatives. These can be broadly categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices (e.g., Balaban J index), connectivity indices, etc.
3D descriptors: Molecular shape indices, solvent accessible surface area, etc.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, etc.
Given the large number of possible descriptors, feature selection algorithms are employed to identify the most relevant ones for predicting biological activity. Genetic algorithms and stepwise multiple linear regression are commonly used techniques to select a small subset of descriptors that result in a statistically significant and predictive QSAR model. This process helps to avoid overfitting and improves the interpretability of the model. For example, a QSAR study on a series of quinoline derivatives might identify descriptors related to hydrophobicity (logP), electronic properties (HOMO-LUMO gap), and molecular shape as being critical for their biological activity.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Physicochemical | LogP | Membrane permeability and target binding |
| Electronic | HOMO Energy | Electron-donating ability in reactions |
| Topological | Balaban J Index | Molecular branching and shape |
| Geometrical | Solvent Accessible Surface Area | Interaction with the biological target |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Simulations of Intermolecular Interactions and Self-Assembly Phenomena (e.g., Hydrogen-Bonded Cyclic Dimers)
Molecular simulations provide valuable insights into the intermolecular interactions and self-assembly behavior of this compound. This compound possesses several hydrogen bond donor and acceptor sites, including the pyrrole N-H group and the nitrogen atoms of the quinoline and pyridine (B92270) rings. These features suggest a propensity for forming specific intermolecular interactions, such as hydrogen-bonded cyclic dimers.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of these molecules in different environments, such as in solution or in a crystal lattice. These simulations can reveal the preferred modes of interaction and the stability of different self-assembled structures. For example, simulations could show the formation of stable hydrogen-bonded dimers where the pyrrole N-H of one molecule interacts with the pyridine nitrogen of another.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to accurately calculate the energies and geometries of these intermolecular interactions. These calculations can provide detailed information about the strength and nature of the hydrogen bonds and other non-covalent interactions, such as π-π stacking, that may play a role in the self-assembly process. The analysis of the crystal structure of related compounds has shown the formation of convoluted hydrogen-bonded polymer chains, highlighting the importance of these interactions in the solid state. soton.ac.uk
| Interaction Type | Potential Interacting Groups | Significance |
| Hydrogen Bonding | Pyrrole N-H with Pyridine N | Formation of dimers and larger aggregates |
| π-π Stacking | Aromatic rings of the quinoline and pyridine moieties | Stabilization of self-assembled structures |
| van der Waals forces | Entire molecular surface | General intermolecular attraction |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Future Directions and Emerging Research Avenues for 2 4 Pyridinyl 1h Pyrrolo 3,2 H Quinoline Research
Development of Next-Generation Synthetic Methodologies
The synthesis of the pyrroloquinoline core is a critical area for advancement. While traditional methods exist, the future of synthesizing 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline and its derivatives lies in the adoption of more efficient, sustainable, and versatile synthetic strategies.
Multi-Component Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. The development of novel MCRs, such as the Ugi-Zhu three-component reaction, could provide a streamlined approach to a diverse library of substituted pyrroloquinolines.
Catalyst-Free and Green Synthesis: In line with the principles of green chemistry, future synthetic methodologies should aim to minimize the use of hazardous reagents and solvents. Catalyst-free reactions, potentially promoted by simple and environmentally benign reagents like pyrazole, offer a sustainable alternative for the construction of the pyrroloquinoline scaffold. Such methods often involve milder reaction conditions and can lead to high atom economy and excellent yields.
Advanced Catalytic Systems: The use of transition metal catalysts, particularly palladium, has been instrumental in the synthesis of complex heterocyclic systems. Future research could focus on developing novel palladium-catalyzed C-H bond functionalization and cyclization strategies to construct the this compound core with high precision and efficiency. Furthermore, gold-catalyzed intramolecular hydroamination presents another sophisticated avenue for the selective synthesis of pyrroloquinoline isomers.
Photochemical and Radical Cyclizations: Metal-free photochemical radical cyclization reactions, activated by visible light, represent an environmentally friendly and powerful tool for the synthesis of pyrrolo[3,2-c]quinolines. Exploring these methods could lead to novel and efficient pathways to the target compound and its analogues.
Table 1: Emerging Synthetic Methodologies for Pyrroloquinoline Scaffolds
| Methodology | Description | Potential Advantages |
|---|---|---|
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. | High efficiency, atom economy, and diversity of products. |
| Catalyst-Free "Green" Synthesis | Reactions that proceed without a metal catalyst, often in environmentally friendly solvents. | Reduced cost, toxicity, and environmental impact. |
| Palladium-Catalyzed C-H Functionalization | Direct functionalization of carbon-hydrogen bonds to form new carbon-carbon or carbon-heteroatom bonds. | High regioselectivity and functional group tolerance. |
| Gold-Catalyzed Hydroamination | Intramolecular addition of an amine to an alkyne, catalyzed by a gold complex. | Mild reaction conditions and high selectivity for specific isomers. |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
The pyrroloquinoline framework is present in a variety of biologically active molecules, suggesting a rich therapeutic potential for this compound. Future research should aim to identify novel biological targets and explore previously undiscovered therapeutic applications beyond the currently known activities of related compounds.
Anticancer Potential: The broader class of 2-substituted 1H-pyrrolo[3,2-h]quinolines has shown potential as anticancer agents, acting as topoisomerase inhibitors and inducing DNA fragmentation nih.gov. Future studies should focus on determining if this compound shares this mechanism and investigate its efficacy against a wider range of cancer cell lines. Furthermore, related pyrrolo[3,2-f]quinolin-9-one derivatives are known to inhibit tubulin assembly, suggesting that the microtubule network could be another potential target for investigation. The discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as inhibitors of the Hedgehog signaling pathway opens another avenue for exploring the anticancer properties of this class of compounds.
Neurodegenerative and Inflammatory Diseases: Certain pyrrolo[3,4-c]quinoline derivatives have been identified as potent inhibitors of caspase-3, an enzyme implicated in apoptosis and neurodegenerative disorders. This suggests that this compound could be investigated for its potential neuroprotective effects. Additionally, the anti-inflammatory properties of some quinoline (B57606) derivatives warrant an exploration of this compound's activity in inflammatory disease models.
Infectious Diseases: The quinoline core is a well-established pharmacophore in antimalarial and antibacterial drugs. While some pyrroloquinoline derivatives have shown antimicrobial activity, the potential of this compound against a broad spectrum of pathogens, including drug-resistant strains, remains to be explored. Its activity against parasites, such as Leishmania, could also be a fruitful area of research, given the efficacy of other quinoline-based compounds. Additionally, some pyrrolopyridine derivatives have demonstrated anti-HIV activity, suggesting a potential for antiviral applications.
Integration with Advanced Material Science Applications (e.g., Optoelectronic Materials)
The unique electronic properties of conjugated heterocyclic systems like pyrroloquinolines make them attractive candidates for applications in material science, particularly in the field of optoelectronics.
Organic Light-Emitting Diodes (OLEDs): The pyrrole (B145914) and quinoline moieties are known components of organic molecules used in OLEDs. The extended π-conjugated system of this compound could impart favorable photophysical properties, such as efficient fluorescence, making it a potential candidate for use as an emitter or host material in OLED devices. Future research should focus on the synthesis of derivatives with tailored electronic properties and the characterization of their electroluminescent performance.
Organic Field-Effect Transistors (OFETs): Structurally related pyrrolo[3,2-b]pyrrole-based quinoidal compounds have been investigated as n-channel organic semiconductors for OFETs. This suggests that the this compound scaffold could also exhibit semiconductor properties. Investigations into its charge transport characteristics and performance in transistor devices are warranted.
Photophysical Properties and Sensors: A detailed study of the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and excited-state dynamics, is essential. These properties could be harnessed for applications in fluorescent probes and sensors. The high-pressure behavior of the related 1H-pyrrolo[3,2-h]quinoline suggests that the photophysical properties of the title compound could also be tunable by external stimuli.
Application of Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process offers a powerful approach to accelerate the design and optimization of new therapeutic agents.
Predictive Modeling: Machine learning models can be trained on existing data for quinoline and pyrroloquinoline derivatives to predict the biological activity of novel compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to identify the key structural features that govern the anticancer activity of this class of compounds.
De Novo Design: Generative AI models can be used to design novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. These models can explore a vast chemical space to propose new molecular structures that are likely to be active against a desired biological target.
Table 2: AI and Machine Learning Approaches in Drug Design
| Technique | Application | Potential Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new compounds based on their chemical structure. | Identification of key structural features for activity and prioritization of compounds for synthesis. |
| Virtual Screening | Computationally screening large libraries of compounds against a biological target. | Discovery of new lead compounds with desired biological activity. |
Investigation in Complex Biological Systems and Advanced Preclinical Models (excluding clinical human trials)
To translate the potential of this compound into tangible therapeutic applications, it is crucial to move beyond simple in vitro assays and investigate its behavior in more complex biological systems and relevant preclinical models.
In Vivo Efficacy Studies: Based on promising in vitro data, the efficacy of this compound should be evaluated in animal models of disease. For example, its anticancer activity could be tested in xenograft models using human tumor cell lines. Similarly, its potential anti-leishmanial activity could be assessed in infected rodent models, such as Balb/c mice. The in vivo efficacy of related pyrrolo[3,4-c]quinoline derivatives in tumor-bearing mice provides a strong rationale for such studies.
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug candidate. Preclinical studies in animal models will be necessary to determine its pharmacokinetic profile and to establish a relationship between its dose, exposure, and pharmacological effect (pharmacodynamics).
Advanced Cell Culture Models: The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, can provide a more physiologically relevant environment to study the effects of this compound on cell behavior, including proliferation, invasion, and drug resistance.
Mechanism of Action Studies in Complex Systems: Investigating the molecular mechanism of action in the context of a whole organism or complex cellular system is crucial. This could involve identifying downstream signaling pathways affected by the compound and validating its interaction with predicted biological targets in a physiological setting.
Q & A
Q. Advanced Research
- Core modifications : Introducing electron-withdrawing groups (e.g., CF₃) at C6 increases metabolic stability .
- Substituent optimization : Bulky sulfonyl groups (e.g., naphthyl) improve 5-HT6 receptor selectivity by occupying hydrophobic pockets .
- Stereochemistry : Enantiomeric purity (e.g., (S)-isomers) enhances binding affinity due to chiral center interactions .
How are dihedral angles and planarity analyzed in pyrroloquinoline derivatives?
Q. Advanced Research
- X-ray crystallography : Measures dihedral angles (e.g., 10.94° between fused rings) and quantifies planarity deviations (≤0.0171 Å) .
- Computational modeling : DFT calculations predict torsional energy barriers and optimize geometries for synthesis .
What challenges arise in multi-step synthesis, and how are side reactions minimized?
Q. Basic Research
- Side reactions : Unwanted cyclization or oxidation during sulfonylation. Mitigated by:
- Yield optimization : Quench reactive intermediates (e.g., Grignard reagents) promptly to prevent degradation .
How do sulfonyl group modifications impact 5-HT6 receptor binding?
Q. Advanced Research
- Electron-deficient substituents (e.g., 3-chlorophenyl) enhance binding via hydrophobic interactions, improving Ki values (3 nM vs. 10 nM for methoxy analogs) .
- Steric effects : Larger groups (e.g., naphthyl) reduce off-target binding but may decrease solubility .
Which analytical techniques confirm purity and identity post-synthesis?
Q. Basic Research
- HPLC : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
- Elemental analysis : Validates C/H/N ratios within 0.3% of theoretical values .
- Melting point analysis : Detects impurities (e.g., sharp MPs at 220–225°C) .
What methodological approaches address conflicting bioactivity data in literature?
Q. Advanced Research
- Meta-analysis : Compare IC₅₀ values across studies using standardized normalization (e.g., % inhibition at 10 µM) .
- Dose-response curves : Re-evaluate potency under uniform conditions (e.g., 37°C, pH 7.4) .
- Crystallographic validation : Correlate structural features (e.g., planarity) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
